2-(Thiirane-2-carbonylamino)acetic acid
Description
2-(Thiirane-2-carbonylamino)acetic acid is a sulfur-containing organic compound characterized by a thiirane (episulfide) ring conjugated to an acetic acid moiety via a carbonylamino (-CONH-) linker. Thiirane, a three-membered cyclic sulfide, imparts significant ring strain and reactivity, distinguishing it from larger sulfur heterocycles like thiophene.
However, the absence of explicit safety or toxicological data necessitates caution in handling .
Properties
CAS No. |
125347-31-1 |
|---|---|
Molecular Formula |
C5H7NO3S |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
2-(thiirane-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C5H7NO3S/c7-4(8)1-6-5(9)3-2-10-3/h3H,1-2H2,(H,6,9)(H,7,8) |
InChI Key |
RLFNRVCWYKHWDD-UHFFFAOYSA-N |
SMILES |
C1C(S1)C(=O)NCC(=O)O |
Canonical SMILES |
C1C(S1)C(=O)NCC(=O)O |
Synonyms |
Glycine, N-(thiiranylcarbonyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparative Insights:
Structural Reactivity :
- The thiirane ring in the target compound confers higher ring strain compared to thiophene (5-membered) in Thiophene-2-carboxylic acid . This strain enhances reactivity, making it prone to ring-opening reactions, which could be advantageous in synthesizing polymers or bioactive molecules.
- In contrast, 2-Thiomalic acid’s mercapto group (-SH) offers nucleophilic reactivity, commonly exploited in metal coordination or redox chemistry .
Functional Group Diversity: The carbonylamino linker in the target compound differentiates it from simpler acetic acid derivatives (e.g., 2-Thiomalic acid) by introducing amide-like stability and hydrogen-bonding capacity. 2-Amino-2-(5-methylthiophen-2-yl)acetic acid shares an amino-acetic acid backbone but lacks the thiirane ring, reducing strain-driven reactivity.
Safety and Handling :
- Thiirane derivatives are historically associated with toxicity due to sulfide release upon decomposition. While explicit data is absent, precautions similar to those for 2-Thiomalic acid (e.g., avoiding ingestion/inhalation) are advised .
- Thiophene-2-carboxylic acid and acetic acid have well-documented safety protocols, emphasizing PPE and ventilation .
Applications :
- Thiophene-2-carboxylic acid is primarily a lab reagent , whereas 2-Thiomalic acid finds use in coatings . The target compound’s applications remain speculative but could align with high-value synthesis niches.
Research Findings and Gaps
- Synthesis Pathways: No direct synthesis methods are documented in the evidence. However, analogous thiirane-containing compounds are often synthesized via epoxidation followed by sulfur substitution.
- Toxicological Data: Similar to 2-Cyano-N-[(methylamino)carbonyl]acetamide , the toxicology of this compound remains unstudied, warranting prioritized investigation.
- Stability : Thiirane’s instability under heat or light suggests the compound may require storage in inert conditions, akin to recommendations for 2-Thiomalic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
